molecular formula C12H22O B14668717 1-Cyclohexyl-4-methylpentan-3-one CAS No. 40435-64-1

1-Cyclohexyl-4-methylpentan-3-one

Cat. No.: B14668717
CAS No.: 40435-64-1
M. Wt: 182.30 g/mol
InChI Key: HYDRUFOUPPYMMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-4-methylpentan-3-one is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexyl group attached to a pentanone chain, making it a unique structure with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-4-methylpentan-3-one can be synthesized through various organic reactions. One common method involves the alkylation of cyclohexane with 4-methylpentan-3-one under specific conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more complex processes, including the use of high-pressure reactors and advanced catalysts to ensure high yield and purity. The exact methods can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-4-methylpentan-3-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group into an alcohol.

    Substitution: The cyclohexyl group can undergo substitution reactions with different reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction typically produces alcohols.

Scientific Research Applications

1-Cyclohexyl-4-methylpentan-3-one has various applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with enzymes.

    Medicine: Research may explore its potential therapeutic effects or use as an intermediate in drug synthesis.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Cyclohexyl-4-methylpentan-3-one exerts its effects involves interactions with specific molecular targets. The cyclohexyl group and the ketone functionality play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Cyclohexanone: A simpler cycloalkane with a ketone group.

    4-Methylpentan-2-one: A similar compound with a different substitution pattern.

    Cyclohexylmethanol: A related compound with an alcohol group instead of a ketone.

Uniqueness: 1-Cyclohexyl-4-methylpentan-3-one is unique due to its specific structure, which combines a cyclohexyl ring with a methylpentanone chain. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

40435-64-1

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

1-cyclohexyl-4-methylpentan-3-one

InChI

InChI=1S/C12H22O/c1-10(2)12(13)9-8-11-6-4-3-5-7-11/h10-11H,3-9H2,1-2H3

InChI Key

HYDRUFOUPPYMMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CCC1CCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.